1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one
Beschreibung
This compound belongs to a class of synthetic molecules featuring a [1,2,4]triazino[5,6-b]indol-3-ylsulfanyl moiety linked to a substituted butan-1-one scaffold. Its structure includes a 3,4-dihydroquinoline group, which distinguishes it from other analogs in this family. The 5-methyl substitution on the triazinoindole ring enhances metabolic stability, while the dihydroquinoline moiety may influence receptor binding affinity and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-3-19(22(29)28-14-8-10-15-9-4-6-12-17(15)28)30-23-24-21-20(25-26-23)16-11-5-7-13-18(16)27(21)2/h4-7,9,11-13,19H,3,8,10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUOEZLQXNRWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC2=CC=CC=C21)SC3=NC4=C(C5=CC=CC=C5N4C)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural homology with derivatives containing the [1,2,4]triazino[5,6-b]indole core. Key analogs and their distinguishing features are summarized below:
Functional Group Impact on Activity
- Triazinoindole Substituents: The 5-methyl group in the target compound (vs.
- Ketone vs. Amide Linkers : The butan-1-one scaffold (target compound) offers greater conformational flexibility compared to the rigid amide linker in CAS 527714-15-4 , which may affect target selectivity.
- Aromatic Moieties: Replacing phenothiazine (Compound 32) with dihydroquinoline introduces a partially saturated ring, likely reducing off-target interactions with dopamine receptors while retaining π-π stacking capabilities .
Analytical Differentiation
Advanced techniques such as HRMS and ¹H/¹³C NMR are critical for distinguishing these analogs. For example:
- The target compound’s dihydroquinoline protons resonate at δ 1.8–2.1 ppm (alkyl protons) and δ 6.7–7.3 ppm (aromatic), contrasting with δ 7.4–8.5 ppm for phenothiazine-containing analogs .
- HRMS data for the target compound would show a molecular ion at m/z 481.60, distinct from 507.12 (Compound 32) or 587.15 (Compound 33) .
Research Findings and Implications
Antitumor Efficacy
- Mechanism: The target compound’s triazinoindole-sulfanyl group may stabilize p53 by inhibiting MDM2-mediated degradation, akin to Compound 32 .
- Selectivity: The dihydroquinoline moiety could reduce cytotoxicity to non-cancerous cells compared to acridine derivatives (e.g., Compound 37), which intercalate DNA non-specifically .
Pharmacokinetic Profiles
- Metabolism : Methyl groups (5-methyl in target, 6,6-dimethyl in ) enhance metabolic stability by blocking cytochrome P450 oxidation .
- Solubility : The absence of polar groups (e.g., hydroxyethyl in Compound 37) suggests lower aqueous solubility than some analogs, necessitating formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
